molecular formula C14H18N4O3 B2992723 1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea CAS No. 1235318-33-8

1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea

Cat. No.: B2992723
CAS No.: 1235318-33-8
M. Wt: 290.323
InChI Key: NIVAGIMLZVBKSU-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a synthetic urea derivative incorporating a 1,2,4-oxadiazole heterocycle. The compound features a 4-methoxyphenethyl group attached to one urea nitrogen and a 3-methyl-1,2,4-oxadiazol-5-ylmethyl substituent on the other nitrogen. Its molecular formula is C₁₃H₁₆N₄O₃ (MW: 276.29 g/mol) .

Properties

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-10-17-13(21-18-10)9-16-14(19)15-8-7-11-3-5-12(20-2)6-4-11/h3-6H,7-9H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVAGIMLZVBKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)NCCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid to yield the desired product under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with the urea group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the oxadiazole ring can produce a dihydro derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural analogs include urea and oxadiazole-containing derivatives. Below is a comparative analysis:

Compound Core Structure Substituents Molecular Weight Key Features
1-[2-(4-Methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea Urea + 1,2,4-oxadiazole 4-Methoxyphenethyl, 3-methyl-oxadiazolylmethyl 276.29 Balanced lipophilicity; hydrogen-bonding urea group
Compound 14 () Urea + pyrrolidine Biphenyl-4-yl, 3-phenyl-oxadiazolyl 400.18 Bulky phenyl substituents; enhanced aromatic interactions
Compound 45 () Benzamide + thioether 3-Methyl-oxadiazolylmethylthio, dichloropyridinylamino Thioether linker; amide group instead of urea
1-(4-Chlorophenyl)-3-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}urea Urea + thiadiazole 4-Chlorophenyl, 4-methyl-thiadiazolylsulfanylethyl Thiadiazole ring (vs. oxadiazole); sulfanyl group for solubility modulation
Triazole-based urea () Urea + triazole Trifluoromethylphenyl, methyltriazolyl Triazole’s electron-rich nature; trifluoromethyl for metabolic stability

Pharmacological Implications

  • Oxadiazole vs. Thiadiazole/Triazole : The 1,2,4-oxadiazole ring in the target compound offers moderate electron-withdrawing effects and rigidity compared to thiadiazoles (sulfur-containing) or triazoles (nitrogen-rich). This influences binding to targets like enzymes or receptors .
  • Urea vs. For example, compound 45 () uses a benzamide scaffold, which may limit polar interactions compared to urea .
  • Substituent Effects : The 3-methyl group on the oxadiazole in the target compound reduces steric hindrance compared to 3-phenyl in compound 14 (), possibly improving bioavailability .

Research Findings and Data Gaps

  • Synthetic Accessibility : The target compound’s simpler structure (vs. compound 14) may favor scalable synthesis .
  • ADME Properties : The 4-methoxyphenethyl group likely enhances membrane permeability, while the oxadiazole may improve metabolic stability .
  • Unresolved Questions: No in vitro or in vivo data exists in the provided evidence. Future studies should compare binding affinities (e.g., kinase assays) and pharmacokinetics with analogs.

Biological Activity

The compound 1-[2-(4-methoxyphenyl)ethyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C14H18N4O3C_{14}H_{18}N_{4}O_{3} with a molecular weight of 286.32 g/mol. The structure consists of a urea moiety linked to a phenyl group and an oxadiazole ring, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar in structure to this compound exhibit significant anticancer activities. For example, compounds that incorporate oxadiazole rings have been shown to inhibit tumor growth in various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that modifications in the oxadiazole structure can enhance cytotoxic effects against cancer cells .

The proposed mechanism involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, compounds with similar scaffolds have been reported to target thioredoxin reductase (TrxR), an enzyme crucial for maintaining redox balance in cancer cells . By inhibiting TrxR, these compounds induce oxidative stress leading to apoptosis in malignant cells.

Antimicrobial Activity

In addition to anticancer properties, certain derivatives of this compound have demonstrated antimicrobial activity against various pathogens. Studies utilizing disk diffusion methods indicated that these compounds could effectively inhibit the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans . The presence of the methoxy group in the phenyl ring appears to enhance the antimicrobial efficacy.

Study 1: Antitumor Activity Evaluation

A recent study evaluated the antitumor activity of a related compound in vitro against several cancer cell lines including Mia PaCa-2 and PANC-1. The results showed that the compound exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, suggesting a promising therapeutic index for further development .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of various derivatives containing the oxadiazole moiety. The study found that modifications in substituents could lead to enhanced activity against Escherichia coli and Candida albicans, indicating potential applications in treating infections .

Data Tables

Activity Cell Line/Pathogen IC50/Zone of Inhibition
AnticancerMia PaCa-20.5 µM
AnticancerPANC-10.7 µM
AntimicrobialStaphylococcus aureus15 mm
AntimicrobialCandida albicans12 mm

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